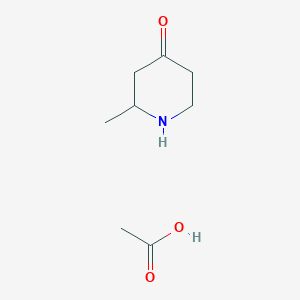

2-Methyl-4-piperidinone acetate

Description

Properties

IUPAC Name |

acetic acid;2-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNYMZXLAXMKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 Piperidinone Acetate and Its Structural Analogues

Classical and Contemporary Approaches to 2-Methyl-4-piperidinone Acetate (B1210297) Synthesis

The construction of the 2-methyl-4-piperidinone scaffold can be achieved through various synthetic strategies, ranging from traditional multi-component reactions to more modern and stereoselective methods.

Multi-component Mannich-type Condensation Strategies

The Mannich reaction is a classic and powerful tool for the synthesis of β-amino carbonyl compounds, including 4-piperidones. wikipedia.org In the context of 2-methyl-4-piperidinone synthesis, a three-component Mannich-type condensation is often employed. This typically involves the reaction of an enolizable ketone (such as ethyl methyl ketone), an aldehyde, and an amine (like ammonium (B1175870) acetate) to form the piperidone ring in a single step. nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol or enolate of the ketone. wikipedia.org

This one-pot approach is highly atom-economical and allows for the generation of structural diversity by varying the starting components. For instance, using substituted aromatic aldehydes can lead to a range of 2,6-diaryl-3-methyl-4-piperidone derivatives. nih.gov While effective, this method can sometimes result in mixtures of diastereomers, particularly when chiral centers are formed. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Acetone | Formaldehyde | Primary/Secondary amine | β-amino carbonyl compound | sciencemadness.org |

| 2-Methylquinazolinones | Aryl aldehydes | Anilines | 2-Oxoisoindolinyl quinazolinones | nih.gov |

Aza-Michael Addition and Cyclization Pathways

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a versatile route to piperidinone rings. ntu.edu.sgresearchgate.net For the synthesis of 2-methyl-4-piperidinone analogues, this strategy often involves a tandem aza-Michael addition and subsequent intramolecular cyclization.

A common approach utilizes a divinyl ketone as the Michael acceptor. The initial aza-Michael addition of a primary amine to the divinyl ketone is followed by an intramolecular conjugate addition of the newly formed secondary amine to the remaining enone moiety, leading to the formation of the piperidinone ring. kcl.ac.uknih.gov This method has been successfully used to prepare a variety of N-substituted 2-methyl-4-piperidones. The choice of the primary amine allows for the introduction of different substituents on the nitrogen atom of the piperidine (B6355638) ring.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Divinyl ketone | Benzylamine | MnO2 | N-benzyl-2-methyl-4-piperidone | kcl.ac.uk |

| Amines | α,β-unsaturated carbonyl compounds | Sulfated zirconia | β-amino carbonyl compounds | researchgate.net |

| S-α-phenylethylamine | Divinyl ketone | NaHCO3, CH3CN/H2O | Diastereomeric 2-substituted-4-piperidones | nih.gov |

Intramolecular Cyclization Reactions and Ring-Closing Methodologies

Intramolecular cyclization reactions represent another important strategy for the construction of the 2-methyl-4-piperidinone core. These methods often involve the formation of a linear precursor containing both the amine and the carbonyl functionalities, which then undergoes a ring-closing reaction.

One such approach is the Dieckmann condensation of an aminodicarboxylate ester. researchgate.net This involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone (B1582916). Another powerful technique is ring-closing metathesis (RCM), which has been utilized to synthesize a variety of heterocyclic compounds, including piperidinones. While not specifically detailed for 2-methyl-4-piperidinone acetate in the provided context, the general applicability of RCM to piperidinone synthesis is well-established.

A different intramolecular approach involves the cyclization of N-homopropargyl amides catalyzed by gold. This method leads to the formation of a cyclic imidate, which can then be reduced and undergo a Ferrier-type rearrangement to furnish the piperidin-4-one. nih.gov

Stereoselective and Asymmetric Synthetic Routes to Chiral Piperidinones

The development of stereoselective and asymmetric methods for the synthesis of chiral piperidinones is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry.

One strategy to achieve stereoselectivity is through the use of chiral auxiliaries. For instance, employing a chiral primary amine, such as (S)-α-phenylethylamine, in the double aza-Michael addition to a divinyl ketone can lead to the formation of diastereomeric 2-substituted-4-piperidones, which can then be separated. kcl.ac.uknih.gov

Asymmetric catalysis offers a more elegant and atom-economical approach. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of piperidones. For example, proline and its derivatives can catalyze asymmetric Mannich reactions, leading to the formation of chiral β-amino ketones with high enantioselectivity. wikipedia.org These intermediates can then be further elaborated to yield chiral piperidinones. Similarly, asymmetric aza-Michael additions can be achieved using chiral catalysts.

Development of Novel Catalytic Systems for this compound Formation

The quest for more efficient, selective, and environmentally benign synthetic methods has driven the development of novel catalytic systems for piperidinone synthesis.

Organocatalytic Transformations for Piperidinone Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. In the context of piperidinone synthesis, organocatalysts have been successfully applied to promote key bond-forming reactions with high stereocontrol.

Proline and its derivatives are prominent organocatalysts for asymmetric Mannich and Michael reactions. wikipedia.org For instance, the proline-catalyzed three-component Mannich reaction of a ketone, an aldehyde, and an amine can provide enantiomerically enriched β-amino ketones, which are valuable precursors for chiral piperidinones. The stereochemical outcome of these reactions can often be controlled by the choice of the organocatalyst and the reaction conditions. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can further enhance the efficiency and stereoselectivity of these transformations.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition-metal catalysis offers powerful and efficient pathways for constructing the piperidinone ring and its derivatives through various transformations, such as cycloadditions and functionalizations. acs.orgmdpi.com These methods often provide high levels of stereoselectivity and atom economy.

Rhodium-catalyzed [2+2+2] cycloadditions of simple π-systems, for instance, can construct complex carbocycles with multiple stereocenters in a single step. acs.org Similarly, palladium-catalyzed reactions are widely used for creating substituted piperidines. For example, Pd(II)-catalyzed 1,3-chirality transfer reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com Gold-catalyzed annulation procedures also allow for the direct assembly of piperidine structures from readily available starting materials like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Platinum catalysts, such as PtCl₂ and PtCl₄, have proven effective in the cycloisomerization of pyridine (B92270) propargylic esters to yield functionalized indolizine (B1195054) derivatives, a related nitrogen-containing heterocyclic structure. nih.gov This highlights the potential of platinum catalysis for constructing N-heterocycles from linear substrates. nih.gov The mechanism often involves the activation of an alkyne by the platinum catalyst, followed by nucleophilic attack from a nitrogen atom to initiate cyclization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Piperidine Synthesis

| Catalyst/Metal | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Rhodium(I) complex | [2+2+2] Cycloaddition | Ene-allenes and allenes | Fused carbocycles | acs.org |

| Palladium(II) | 1,3-Chirality Transfer | Allylic alcohols | 2- and 2,6-substituted piperidines | ajchem-a.com |

| Gold(I) complex | Annulation | N-allenamides, oxime ethers | Substituted piperidines | ajchem-a.com |

| Platinum(II) chloride | Cycloisomerization | Pyridine propargylic esters | C-1 substituted indolizines | nih.gov |

These transition-metal-catalyzed methods represent a significant advancement over classical approaches, providing access to complex piperidine and piperidinone scaffolds with high efficiency and control. acs.orgmdpi.com

Photoredox Catalysis in Piperidinone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. nih.govsigmaaldrich.com This methodology has been successfully applied to the synthesis of nitrogen-containing heterocycles, including piperidinones. nih.govnih.gov The process typically involves a photocatalyst, often an iridium or ruthenium complex, that absorbs visible light to initiate a single-electron transfer (SET) process, generating radical ions that can participate in cyclization reactions. sigmaaldrich.comnih.gov

One approach involves the cyclization of imino-tethered dihydropyridines. A dual-catalyst system, comprising an iridium photocatalyst and a lithium phosphate (B84403) base, can mediate the efficient cyclization of carbon-centered radicals with tethered imines to afford a broad range of structurally complex nitrogen heterocycles. nih.gov Another strategy describes a photocatalytic [1+2+3] reaction between alkenes and an ammonium salt to produce multi-substituted 2-piperidinones with high chemoselectivity. researchgate.net

Photoredox catalysis can also be used to functionalize existing piperidine rings. For example, a highly diastereoselective α-amino C–H arylation of complex piperidine derivatives with electron-deficient cyano(hetero)arenes has been reported. nih.gov Furthermore, a one-step synthesis of tetrafluorinated piperidines from nitrones has been achieved through a sequence of visible-light-promoted redox processes. beilstein-journals.org These methods demonstrate the versatility of photoredox catalysis in constructing and modifying the piperidinone scaffold under exceptionally mild and sustainable conditions. nih.govnih.govresearchgate.net

Table 2: Photoredox-Catalyzed Synthesis of Piperidine Derivatives

| Photocatalyst | Reaction Type | Substrates | Product | Key Feature | Ref |

|---|---|---|---|---|---|

| Iridium complex | Radical Cyclization | Imino-tethered dihydropyridines | (Thio)morpholines, piperazines | Access to sp³-rich N-heterocycles | nih.gov |

| Organic Photocatalyst | [1+2+3] Cycloaddition | Alkenes, ammonium salt | 2-Piperidinones | High chemoselectivity | researchgate.net |

| Iridium complex | C-H Arylation | Substituted piperidines, cyanoarenes | α-Arylated piperidines | High diastereoselectivity | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comnih.gov In the synthesis of piperidinone derivatives, these principles are being actively implemented through the use of environmentally benign solvents, alternative energy sources, and atom-economical reactions. nih.govresearchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which account for a significant portion of waste in chemical processes. skpharmteco.com Research has focused on solvent-free reaction conditions and the use of greener solvents like water or deep eutectic solvents (DES). researchgate.netmdpi.com

For example, the synthesis of piperidinones from 2-cyanoacetamides and ketones has been achieved under solvent-free conditions. nih.gov Similarly, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, demonstrating an atom-economical approach. rsc.org

Deep eutectic solvents, such as those made from choline (B1196258) chloride and glucose or urea, have been employed as effective and environmentally safe media for the one-pot synthesis of 2,6-diaryl piperidin-4-ones. researchgate.net These solvents are often biodegradable, non-toxic, and cost-effective. nih.gov Water has also been utilized as a solvent for the stereoselective synthesis of substituted piperidines, preventing racemization and offering a safe, abundant alternative. nih.gov

Table 3: Green Solvents in Piperidinone Synthesis

| Solvent System | Reaction Type | Reactants | Yield | Key Advantage | Ref |

|---|---|---|---|---|---|

| Deep Eutectic Solvent (Glucose-Urea) | Condensation | Benzaldehyde, Ketone, Ammonia | 70-82% | Biodegradable, inexpensive medium | researchgate.net |

| Water | Three-component condensation | 4-hydroxycoumarin, piperidine, glyoxalic acid | N/A | Environmentally benign, catalyst-free | ajchem-a.com |

| Solvent-Free | Condensation | 2-cyanoacetamides, ketones | N/A | Reduced waste, regioselective | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. mdpi.comtandfonline.comtugab.bg This technique allows for selective and rapid heating of polar molecules, leading to shorter reaction times, cleaner reactions, and enhanced selectivity. tandfonline.commdpi.com

The synthesis of various piperidinone derivatives and related heterocycles has been successfully enhanced using microwave assistance. For instance, a series of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones were synthesized under microwave irradiation in just 2-4 minutes, a substantial reduction from the hours required for conventional refluxing. tandfonline.com Similarly, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was synthesized in excellent yields using microwave-assisted condensation. nih.gov The Claisen-Schmidt condensation to produce N-methyl-4-piperidone curcumin (B1669340) analogues has also been effectively carried out under microwave conditions, demonstrating the method's utility in creating complex molecules. ugm.ac.id

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

|---|---|---|---|---|

| 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones | 4 hours (reflux) | 2-4 minutes | N/A (Rate acceleration) | tandfonline.com |

| Quinoline thiosemicarbazones | N/A | N/A | Excellent yields | nih.gov |

| Aminopyridine, Pyrrolidine, Piperidine Acetamides | 2-3 hours (heating) | N/A | Moderate to good yields, high acceleration | mdpi.com |

Alternative Energy Inputs and Sustainable Methodologies

Beyond microwave energy, other alternative energy inputs and sustainable methodologies are being integrated into piperidinone synthesis. As discussed, visible-light photoredox catalysis represents a major shift towards using light as a sustainable energy source to drive chemical reactions under mild conditions. nih.govacs.org

Biocatalysis, the use of enzymes or whole cells to catalyze reactions, is another cornerstone of green chemistry that offers high selectivity and operates in environmentally friendly media like water. mdpi.com For instance, Candida antarctica lipase (B570770) (CAL-B) has been used for the enzymatic resolution of alkoxyamino-2-piperidones to produce enantioenriched compounds, which are valuable intermediates for alkaloids. mdpi.com This chemo-enzymatic approach combines a metal-free chemical oxidation with a highly selective biological step. mdpi.com

The development of one-pot, multicomponent reactions (MCRs) is another sustainable strategy that improves efficiency by combining multiple synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. ajchem-a.comnih.gov The Petrenko-Kritschenko reaction is a classic example of an MCR used to form 4-piperidones. wikipedia.org These approaches, which prioritize process intensification and the use of renewable resources and catalysts, are central to the future of sustainable chemical synthesis. nih.govnews-medical.net

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Piperidinone Acetate

Exploration of Functional Group Transformations

The reactivity of 2-methyl-4-piperidinone acetate (B1210297) is largely dictated by its principal functional moieties. These sites are amenable to a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

Derivatization at the Carbonyl Moiety (e.g., Oxime, Hydrazone Formation)

The carbonyl group at the C-4 position of the piperidinone ring is a prime site for nucleophilic attack. This reactivity is harnessed to create various derivatives, including oximes and hydrazones.

The formation of an oxime from a piperidinone, such as the reaction of 1-(2-phenoxyethyl)-4-piperidone (B8629647) with hydroxylamine (B1172632) hydrochloride, proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. This transformation is a common strategy to introduce new functionalities and is often a key step in the synthesis of more complex molecules. For instance, N-methyl-2,6-diphenyl-piperidin-4-one oxime has been utilized in kinetic studies of oxidation reactions. malayajournal.org

Similarly, hydrazone formation can be achieved by reacting the piperidinone with hydrazine (B178648) derivatives. These reactions are typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

A notable application of carbonyl derivatization is the Wittig reaction. For example, 2-substituted 4-piperidones can be reacted with (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base like lithium diisopropylamide (LDA) to produce methoxymethylene derivatives. acs.org This reaction extends the carbon framework and provides a precursor for further transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine in the piperidine (B6355638) ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common method involves the reaction with alkyl halides. For instance, N-alkylation of 4-piperidone (B1582916) can be achieved with phenethyl bromide in the presence of a phase transfer catalyst. jocpr.com Another approach is reductive amination, where a piperidone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org The synthesis of N-substituted piperidones can also be accomplished through a one-pot process under mildly basic conditions, for example, by reacting 4-piperidone with 2-picolyl chloride. designer-drug.com

N-Acylation: The nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. For example, N-acylation of anilino-esters derived from piperidones has been performed with propionyl chloride. researchgate.net The preparation of 1-acetyl-2,2,6,6-tetramethyl-4-piperidone (N-acetyltriacetoneamine) can be achieved by reacting triacetoneamine with acetic anhydride (B1165640) or acetyl chloride. google.com A more selective method involves the reaction with ketene (B1206846) in the presence of a strong acid catalyst. google.com

These N-functionalization reactions are crucial for modifying the properties of the piperidinone scaffold and for building more complex molecular architectures.

Electrophilic and Nucleophilic Additions to the Piperidinone Ring System

The piperidinone ring system can participate in both electrophilic and nucleophilic addition reactions, further expanding its synthetic utility.

Electrophilic Addition: In the presence of an acid, the enol or enamine form of the piperidinone can undergo electrophilic addition. For conjugated dienes, electrophilic addition can lead to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org The regiochemistry of the addition is often governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the more stable carbocation intermediate. libretexts.orgopenstax.orglibretexts.org

Nucleophilic Addition: The carbon atoms alpha to the carbonyl group can be deprotonated to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles in nucleophilic addition reactions. For example, alkylation at the C-3 position of 1-substituted-4-piperidones can be achieved by forming the enolate with a base and then reacting it with an alkyl halide. rsc.org Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important reaction. For instance, anilines can add to transient Michael acceptors formed from N-methyl-N-benzyl-4-oxopiperidinium iodide in a Michael-type fashion. acs.org

Rearrangement Pathways and Ring Expansion Reactions

The piperidinone scaffold can undergo rearrangement and ring expansion reactions under specific conditions, leading to the formation of different heterocyclic systems. While specific examples for 2-methyl-4-piperidinone acetate are not extensively detailed in the provided search results, general principles applicable to piperidinone systems can be considered. For instance, certain β-lactams, which can be synthesized from piperidinones, can undergo further transformations. mdpi.com

Oxidation and Reduction Strategies for Piperidinone Scaffolds

The oxidation and reduction of the piperidinone ring are key strategies for introducing new functional groups and modifying the saturation level of the heterocyclic system.

Oxidation: N-alkyl substituted 4-piperidones can be oxidized to the corresponding 2,3-dihydro-4-pyridones in high yield using mercuric acetate. arkat-usa.org This reaction shows a preference for the formation of the thermodynamically most stable, more substituted dihydropyridone. Other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese(IV) oxide have been used to oxidize precursors to divinyl ketones, which can then be used to synthesize substituted piperidones. acs.org The oxidation of 2,6-diphenylpiperidine-4-one and its 3-methyl derivative by Mn(III) in an acidic medium has been studied kinetically, showing a first-order dependence on the oxidant. iosrjournals.org

Reduction: The carbonyl group of the piperidinone can be reduced to a hydroxyl group. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones can be achieved using zinc in acetic acid. acs.org A classic reduction method is the Clemmensen reduction, which utilizes a zinc-mercury amalgam in hydrochloric acid to reduce a Schiff base derived from a piperidone. jocpr.com Ozonolysis of a 4-methylene group on a piperidine ring, followed by reductive workup, can yield an enantioenriched 2-aryl-4-piperidone. nih.gov

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction involving an alkyl-1,3-acetonedicarboxylate, an aldehyde, and an amine, is a classic method for forming the piperidone ring. jocpr.com The Dieckmann condensation is another fundamental reaction for synthesizing 4-piperidones, involving the base-catalyzed intramolecular cyclization of an aminodicarboxylate ester. researchgate.net The mechanism proceeds through the formation of an ester enolate, followed by ring closure. researchgate.net

The mechanism of N-aryl-substituted 4-piperidone synthesis from N-methyl-N-benzyl-4-oxopiperidinium iodide is believed to involve a base-catalyzed Hofmann elimination to form a transient Michael acceptor. Aniline then adds in a Michael-type fashion, followed by displacement of benzylmethylamine to yield the product. acs.org

Kinetic studies on the oxidation of piperidones provide insights into the reaction mechanism. For instance, the oxidation of N-methyl-2,6-diphenyl-piperidin-4-one oxime with pyridinium (B92312) chlorochromate (PCC) has been investigated, with both hydride-ion transfer and chromate-ester formation mechanisms being proposed. malayajournal.org

Unraveling Reaction Intermediates

The formation of this compound through the Dieckmann condensation of a corresponding N-methylated aminodiester proceeds through a series of well-defined reactive intermediates. The reaction is initiated by the deprotonation of an α-carbon to one of the ester groups by a strong base, typically an alkoxide, to generate a highly reactive enolate ion. wikipedia.orgchemistrysteps.commasterorganicchemistry.compressbooks.pubfiveable.me This enolate is a key intermediate, acting as the nucleophile in the subsequent ring-forming step.

The intramolecular nature of the Dieckmann condensation means that the enolate and the electrophilic ester carbonyl are present in the same molecule. masterorganicchemistry.compressbooks.pubfiveable.me The enolate attacks the carbonyl carbon of the other ester group in a nucleophilic acyl substitution reaction. This attack leads to the formation of a cyclic tetrahedral intermediate, another crucial, albeit transient, species in the reaction pathway. The collapse of this tetrahedral intermediate, with the expulsion of an alkoxide leaving group, results in the formation of the cyclic β-keto ester. In the case of this compound synthesis, this would be a piperidinone ring with an acetate group at the 4-position and a methyl group at the 2-position.

The final key intermediate is the enolate of the product, the cyclic β-keto ester. The proton on the carbon between the two carbonyl groups of the β-keto ester is significantly more acidic than the α-protons of the starting diester. This increased acidity means that the newly formed β-keto ester is readily deprotonated by the alkoxide base present in the reaction mixture. chemistrysteps.com This final deprotonation step is essentially irreversible and serves as the driving force for the entire reaction, shifting the equilibrium towards the cyclized product. chemistrysteps.com The desired this compound is then obtained after an acidic workup to protonate this final enolate. wikipedia.org

While direct observation and isolation of these intermediates are often challenging due to their transient nature, their existence is well-supported by the established mechanism of the Claisen and Dieckmann condensations and by trapping experiments in related systems. For instance, in some cases, the enolate intermediates can be trapped by silylating agents.

Table 1: Key Intermediates in the Formation of this compound via Dieckmann Condensation

| Intermediate | Description | Role in the Reaction |

| Ester Enolate | Anion formed by deprotonation of the α-carbon of the starting diester. | Nucleophile |

| Cyclic Tetrahedral Intermediate | Formed upon intramolecular attack of the enolate on the second ester carbonyl. | Transient species leading to ring formation |

| Cyclic β-Keto Ester | The initial cyclized product. | Precursor to the final product enolate |

| Product Enolate | Formed by deprotonation of the acidic proton of the cyclic β-keto ester. | Stable species that drives the reaction equilibrium |

Elucidation of Rate-Determining Steps and Transition States

In the Dieckmann condensation, the rate-determining step is generally considered to be the intramolecular nucleophilic attack of the enolate on the second ester carbonyl group, leading to the formation of the cyclic tetrahedral intermediate. This step involves the formation of a new carbon-carbon bond and the creation of the piperidinone ring structure.

The transition state for this ring-closing step is a highly ordered, cyclic structure where the enolate nucleophile and the electrophilic carbonyl group are brought into close proximity and appropriate orientation for bond formation. The energy of this transition state is influenced by several factors, including ring strain in the forming cyclic structure and steric interactions between substituents on the acyclic precursor. For the formation of this compound, the presence of the methyl group at the 2-position of the piperidine ring will influence the stability of the transition state.

Computational studies on related Dieckmann cyclizations have provided insights into the geometry and energy of these transition states. These studies help in understanding the factors that control the reaction rate and the regioselectivity when the two ester groups are not identical. The formation of five- and six-membered rings, such as the piperidinone ring, is generally favored due to their lower ring strain compared to smaller or larger rings. wikipedia.orgpw.live

Table 2: Factors Influencing the Rate-Determining Step

| Factor | Description | Impact on Rate |

| Base Strength | The strength of the base used to generate the enolate. | A stronger base leads to a higher concentration of the enolate, potentially increasing the overall rate. |

| Solvent | The polarity and coordinating ability of the solvent. | Can affect the stability of the enolate and the transition state. |

| Ring Strain | The strain associated with the formation of the cyclic transition state. | Higher strain in the transition state leads to a slower reaction. 6-membered ring formation is generally favorable. |

| Steric Hindrance | Steric interactions between substituents in the transition state. | Increased steric hindrance can raise the energy of the transition state and slow down the reaction. The 2-methyl group is a key substituent to consider. |

| Temperature | The reaction temperature. | Higher temperatures generally increase the reaction rate by providing more energy to overcome the activation barrier. |

Stereochemical Course of Reactions

The synthesis of this compound introduces a chiral center at the 2-position of the piperidine ring. The stereochemical outcome of the reaction is a critical aspect, particularly in the context of synthesizing enantiomerically pure pharmaceutical agents. The stereochemistry of the final product is determined during the cyclization step.

If the starting acyclic aminodiester is chiral, the stereochemistry of the newly formed ring is often influenced by the existing chiral center(s). In the case of this compound, the precursor would contain the methyl group. The formation of the cyclic transition state will proceed in a way that minimizes steric interactions. The bulky groups will tend to occupy pseudo-equatorial positions in the chair-like transition state leading to the six-membered piperidinone ring.

Studies on the stereoselective synthesis of substituted piperidones have shown that the stereochemistry can be controlled by using chiral auxiliaries or catalysts. acs.org For instance, the use of a chiral amine in the initial steps of the synthesis can direct the stereochemical outcome of the subsequent cyclization. The diastereoselectivity of the reaction depends on the energy difference between the transition states leading to the different stereoisomers.

In the specific case of the Dieckmann cyclization to form this compound, the methyl group at the 2-position can exist in either an axial or equatorial position in the final product. The thermodynamic stability of the product will favor the conformer where the methyl group is in the equatorial position to minimize steric strain. However, the kinetic product distribution is determined by the relative energies of the diastereomeric transition states. Research on related systems suggests that the stereoselectivity can be influenced by the reaction conditions, such as the choice of base and solvent. acs.org

Table 3: Stereochemical Considerations in the Synthesis of this compound

| Aspect | Description |

| Starting Material Chirality | If the acyclic precursor is chiral, it can induce stereoselectivity in the cyclization. |

| Transition State Geometry | The chair-like transition state will adopt a conformation that minimizes steric interactions, influencing the stereochemical outcome. |

| Thermodynamic vs. Kinetic Control | The final product distribution may be governed by the relative stability of the products (thermodynamic control) or the relative energies of the transition states (kinetic control). |

| Influence of the 2-Methyl Group | The methyl group at the 2-position plays a crucial role in directing the stereochemistry of the cyclization. The preference for an equatorial position in the transition state and product is a key factor. |

Advanced Spectroscopic and Crystallographic Studies of 2 Methyl 4 Piperidinone Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed investigation of the molecular structure and dynamic conformational behavior of 2-Methyl-4-piperidinone acetate (B1210297) in solution.

High-Resolution 1D and 2D NMR Techniques for Connectivity and Stereochemistry Elucidation

The structural framework and stereochemistry of piperidinone derivatives are elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) are instrumental in this analysis.

COSY spectra establish proton-proton (¹H-¹H) coupling correlations, revealing the connectivity of protons within the piperidinone ring and its substituents. This helps in tracing the spin systems and identifying neighboring protons.

HSQC experiments correlate directly bonded carbon-hydrogen pairs (¹³C-¹H), allowing for the unambiguous assignment of carbon signals based on their attached protons.

ROESY/NOESY experiments provide information about the spatial proximity of protons. beilstein-journals.org Cross-peaks in these spectra indicate that protons are close in space, which is critical for determining the relative stereochemistry and preferred conformation of the molecule, such as the axial or equatorial orientation of the methyl group. beilstein-journals.org

For instance, in related piperidone structures, the observation of specific nOe (Nuclear Overhauser Effect) correlations in t-ROESY spectra has been used to determine the favored conformation. beilstein-journals.org The analysis of various substituted piperidin-4-ones demonstrates that these compounds typically adopt a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. niscpr.res.in

Application of Coupling Constants (e.g., ¹J(C-H)) for Stereoelectronic Effects and Conformation

The magnitude of one-bond carbon-hydrogen coupling constants (¹J(C-H)) provides valuable insights into the stereoelectronic environment and conformation of the piperidinone ring. beilstein-journals.org Stereoelectronic effects, such as hyperconjugation, can significantly influence these coupling constants. beilstein-journals.org

For example, the difference in ¹J(C-H) values between axial and equatorial protons (Δ¹J(C-H) = ¹J(C,Heq) – ¹J(C,Hax)) can indicate conformational preferences and the presence of specific orbital interactions. beilstein-journals.org In a series of related piperidones, it was found that hyperconjugative interactions, such as the one between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent equatorial C-H bond (nN→σ*C–Heq), can alter the ¹J(C-H) values. beilstein-journals.org This effect provides a sensitive probe for the conformational analysis of the six-membered ring. beilstein-journals.org

| Compound Type | Δ¹J(C,H) (β-carbon) [Hz] | Note |

| Cyclohexane | 3.9 | Reference value. |

| Piperidone Derivative 1 | 4.4 | Shows influence of carbonyl group. |

| Piperidone Derivative 2 | 5.1 | Increased difference suggests conformational effects. |

| Piperidone Derivative 3 | 8.0 | Significant difference indicating strong stereoelectronic effects. |

| Piperidone Derivative 4 | 6.5 | Demonstrates variability with substitution. |

This table presents representative data for related piperidone compounds to illustrate the application of coupling constants.

Dynamic NMR Studies for Conformational Equilibria

Dynamic NMR (DNMR) studies are employed to investigate the conformational equilibria in piperidinone systems. These studies can reveal the energy barriers associated with processes like ring inversion or rotation around single bonds.

In some N-formyl-4-piperidone derivatives, ¹³C DNMR has been used to study the restricted rotation around the C-N amide bond. clockss.org This rotation leads to the existence of different rotamers (E and Z), which can be observed and quantified by NMR at different temperatures. clockss.org The introduction of substituents on the piperidone ring can influence the conformational equilibrium. For example, a bulky group at the 2-position might favor an axial orientation due to steric interactions with other substituents, a phenomenon that can be rationalized and studied through dynamic NMR experiments. clockss.org The study of these dynamic processes is crucial for understanding how the molecule behaves in a non-static environment. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of 2-Methyl-4-piperidinone acetate in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. For derivatives of 2-Methyl-4-piperidinone, this technique can unambiguously establish the spatial arrangement of the atoms, confirming the stereochemistry at the chiral centers.

In studies of similar piperidin-4-one derivatives, single-crystal X-ray analysis has been used to confirm the molecular structures and determine the crystal system and space group. ijitee.orgmdpi.commdpi.com For instance, substituted piperidin-4-ones have been shown to crystallize in systems such as monoclinic or triclinic, and the analysis reveals the precise conformation adopted by the ring in the crystalline state. ijitee.orgmdpi.com

Analysis of Molecular Geometry and Torsional Angles

The detailed analysis of the crystal structure provides precise measurements of molecular geometry, including bond lengths and torsional angles. beilstein-journals.org These parameters are essential for defining the exact conformation of the piperidinone ring in the solid state.

For many piperidone derivatives, the six-membered ring adopts a chair conformation. beilstein-journals.orgniscpr.res.in Torsional angles within the ring can indicate any distortions from an ideal chair geometry, which may be caused by steric or stereoelectronic effects. beilstein-journals.org For example, the analysis of torsional angles in phenyl acetate, a related compound, shows how different functional groups orient themselves relative to each other. nih.gov The solid-state conformation is often influenced by intermolecular interactions, such as hydrogen bonding, which can be identified and characterized through crystallographic analysis. beilstein-journals.org

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system observed for a related piperidin-4-one derivative. ijitee.org |

| Space Group | P2₁/c | A common space group for such organic compounds. ijitee.org |

| Ring Conformation | Chair | The typical low-energy conformation for the piperidinone ring. beilstein-journals.orgniscpr.res.in |

| Substituent Orientation | Equatorial | The preferred orientation for bulky substituents to minimize steric hindrance. niscpr.res.in |

This table provides illustrative crystallographic data based on studies of similar piperidinone compounds.

Investigation of Crystal Packing and Non-Covalent Interactions

While a specific single-crystal X-ray analysis for this compound is not available in the reviewed literature, the crystal packing and non-covalent interactions can be inferred from studies on related piperidone derivatives. nih.govchemrevlett.com The structure of this compound, as a salt, is dominated by strong ionic and hydrogen bonding interactions between the protonated 2-methyl-4-piperidinone cation and the acetate anion.

The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. chemrevlett.com The methyl group at the C2 position would likely occupy an equatorial position to minimize steric hindrance.

Table 1: Potential Non-Covalent Interactions in this compound Crystal Lattice

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Ionic Hydrogen Bond | Ammonium (B1175870) (N⁺-H₂) | Acetate (COO⁻) | Primary interaction defining the supramolecular assembly. |

| Hydrogen Bond | Carbonyl α-Hydrogen (C-H) | Ketone Carbonyl (C=O) | Secondary interaction contributing to lattice stability. |

| Hydrogen Bond | Carbonyl α-Hydrogen (C-H) | Acetate (COO⁻) | Secondary interaction further linking cations and anions. |

| Van der Waals Forces | All atoms | All atoms | General contribution to crystal density and stability. |

Complementary Spectroscopic Techniques in Research Contexts

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . aaronchem.com

In electrospray ionization (ESI) mass spectrometry, conducted in positive ion mode, the molecule would not show a molecular ion peak (M⁺) at m/z 173.21. Instead, due to the salt nature of the compound, the spectrum would be dominated by the peak corresponding to the protonated cation, [2-Methyl-4-piperidinone+H]⁺. The mass of this cation (C₆H₁₁NO + H⁺) is calculated to be m/z 114.12.

The subsequent fragmentation (MS/MS) of this m/z 114 precursor ion would provide insight into the structure of the piperidone ring. The fragmentation patterns of cyclic ketones can be complex, but are typically initiated by α-cleavage adjacent to the carbonyl group. miamioh.edu For the 2-methyl-4-piperidinone cation, several key fragmentation pathways can be predicted based on the analysis of related compounds like 2,2,6,6-tetramethyl-4-piperidone.

Predicted Fragmentation Pathways:

Loss of CO: A characteristic fragmentation for cyclic ketones involves the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 86.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to ring-opening, followed by subsequent losses of small neutral molecules.

Loss of CH₃: Loss of the methyl group (15 Da) from the precursor ion is another possible fragmentation, resulting in a peak at m/z 99.

Table 2: Predicted ESI-MS Fragmentation Data for 2-Methyl-4-piperidinone Cation

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 114.12 | [C₆H₁₂NO]⁺ | Precursor Ion ([M+H]⁺ of 2-Methyl-4-piperidinone) |

| 99.09 | [C₅H₉NO]⁺ | Loss of methyl radical (•CH₃) |

| 86.09 | [C₅H₁₂N]⁺ | Loss of carbon monoxide (CO) |

| 70.06 | [C₄H₈N]⁺ | Ring cleavage and subsequent fragmentation |

| 56.05 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring |

Infrared Spectroscopy for Functional Group Presence and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within this compound and to analyze the extent of hydrogen bonding. The spectrum is expected to show characteristic absorption bands corresponding to the ketone, the secondary ammonium salt, and the acetate anion.

The presence of strong hydrogen bonding, inherent in this salt structure, will significantly influence the position and shape of certain absorption bands, particularly for the N-H and C=O stretching vibrations. These bands are often broadened and shifted to lower wavenumbers compared to their non-hydrogen-bonded counterparts. researchgate.net

Key IR Absorption Bands:

N⁺-H₂ Stretch: A very broad and strong absorption band is expected in the region of 2700-3200 cm⁻¹. This is characteristic of the stretching vibration of the N⁺-H₂ group in the ammonium cation involved in strong hydrogen bonding.

C-H Stretch: Absorptions for the C-H stretching of the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ range. researchgate.net

C=O Stretch (Ketone): The ketone carbonyl group will exhibit a strong absorption band. In similar piperidone structures, this peak is found around 1715-1725 cm⁻¹. researchgate.net Hydrogen bonding may cause a slight shift to a lower frequency.

COO⁻ Asymmetric & Symmetric Stretch (Acetate): The acetate anion will show two characteristic bands: a strong, asymmetric stretching vibration typically around 1550-1610 cm⁻¹ and a weaker, symmetric stretching vibration near 1400-1440 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Ammonium (N⁺-H₂) | N-H Stretch | 2700 - 3200 | Strong, Broad |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ketone (C=O) | C=O Stretch | 1715 - 1725 | Strong |

| Acetate (COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 | Strong |

| Acetate (COO⁻) | C=O Symmetric Stretch | 1400 - 1440 | Medium |

| Alkane (CH₂) | C-H Bend | 1450 - 1470 | Medium |

Computational and Theoretical Investigations of 2 Methyl 4 Piperidinone Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 2-Methyl-4-piperidinone acetate (B1210297).

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For a cyclic system like 2-Methyl-4-piperidinone, this involves analyzing its various possible conformations. The piperidine (B6355638) ring generally adopts a chair conformation to minimize steric and torsional strain. The 2-methyl substituent can be in either an axial or equatorial position, leading to two distinct chair conformers.

DFT calculations, using functionals such as B3LYP or M06, can accurately predict the geometries and relative energies of these conformers. nih.gov In substituted piperidines, the relative energies of conformers are similar to those of analogous cyclohexanes. nih.gov However, the presence of the nitrogen heteroatom and the carbonyl group, along with protonation to form the acetate salt, introduces significant electronic effects. In polar-substituted piperidinium (B107235) salts, the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol compared to the free base. nih.gov In some cases, this stabilization is strong enough to reverse the conformational preference, making the axial form more favorable. nih.gov This effect is attributed to electrostatic interactions between the substituents and the protonated nitrogen, which can be modeled effectively using computational methods. nih.gov

Table 1: Representative Conformational Energy Data for Substituted Piperidines This table illustrates the type of data obtained from DFT-based conformational analysis on similar structures.

| Substituent (at C4) | Conformational Free Energy (-ΔG°) of Equatorial Form (kcal/mol) | Change upon Protonation (kcal/mol) |

|---|---|---|

| Methyl | 1.7 | No significant change |

| Phenyl | 2.9 | No significant change |

| Fluorine | 0.25 | -0.8 |

| Hydroxyl | 0.7 | -0.7 |

Source: Data extrapolated from studies on 4-substituted piperidines. nih.gov

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov Calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) is another crucial property that maps the charge distribution onto the molecular surface. MEP studies identify electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For a molecule like 2-Methyl-4-piperidinone, the MEP would show a region of high negative potential around the carbonyl oxygen, marking it as a primary site for interaction with electrophiles or hydrogen bond donors. nih.gov

Table 2: Predicted Electronic Properties for Piperidone Derivatives This table shows representative electronic property data generated from DFT calculations on analogous compounds.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability, reactivity |

Source: Values are representative based on studies of piperidone derivatives. nih.govnih.gov

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. nih.gov

Table 3: Global Reactivity Descriptors This table defines the global reactivity descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Ease of charge transfer |

| Electrophilicity Index (ω) | χ²/ (2η) | Propensity to act as an electrophile |

Source: Based on conceptual DFT principles. nih.gov

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's specific 3D arrangement. A key stereoelectronic interaction is hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital into an adjacent empty (acceptor) orbital. In piperidones, a significant hyperconjugative interaction can occur between the lone pair of the nitrogen atom and an antibonding sigma orbital (σ) of an adjacent C-H bond (nN→σC–H). researchgate.net

This type of interaction is highly dependent on the orbital alignment and therefore on the molecular conformation. It can significantly stabilize one conformer over another. Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these donor-acceptor interactions, providing insight into the electronic origins of conformational preferences. nih.govnih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules. nih.govrsc.org NCI analysis is a computational method used to visualize these weak interactions. The analysis is often presented as a Reduced Density Gradient (RDG) plot, which generates surfaces between atoms. researchgate.net These surfaces are color-coded to indicate the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

This technique provides a clear, visual understanding of the forces governing how the molecule interacts with itself and its environment. nih.govresearchgate.net Hirshfeld surface analysis is another method used to explore and quantify intermolecular interactions in crystal structures. nih.govscienceopen.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for analyzing static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. nih.govnih.gov MD simulations provide a "movie" of atomic motions by solving Newton's equations of motion for a system of atoms and molecules over a specific period. youtube.comyoutube.com

For 2-Methyl-4-piperidinone acetate, an MD simulation would typically start with the optimized geometry from DFT. The molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. youtube.com The simulation would then reveal:

Conformational Dynamics: How the piperidone ring flexes and puckers, and the transitions between axial and equatorial conformers of the methyl group over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule (e.g., the carbonyl oxygen and N-H proton) and surrounding water molecules.

Complex Stability: If simulated with another molecule, such as a biological receptor, MD can reveal the stability of the complex and the key interactions that hold them together. nih.govnih.gov

MD simulations are thus indispensable for bridging the gap between a static molecular structure and its dynamic behavior in a realistic chemical or biological environment. youtube.com

In Silico Reaction Pathway Modeling

In silico reaction pathway modeling is a computational technique used to simulate and analyze the potential routes a chemical reaction can take. This modeling is instrumental in identifying the most energetically favorable pathways, transition states, and intermediates, thereby offering a microscopic view of the reaction dynamics. For a compound like this compound, such modeling would be invaluable for optimizing its synthesis or understanding its degradation pathways.

A common approach to synthesizing piperidone rings is the aza-Michael reaction. acs.org Computational modeling of this reaction for this compound would involve mapping the potential energy surface of the reactants as they approach and form the final product. This would allow researchers to visualize the transition state structures and calculate their corresponding energy barriers.

Hypothetical Reaction Coordinate for the Formation of a Piperidinone Ring

The table below illustrates the type of data that would be generated from an in silico model of a key reaction step, such as the intramolecular cyclization to form the piperidinone ring. The relative energies are hypothetical and serve to demonstrate the insights gained from such a study.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactant | Open-chain amino ketone | 0 |

| TS1 | Transition state for ring closure | +15.2 |

| Intermediate | Cyclic amino alcohol | -5.8 |

| TS2 | Transition state for dehydration | +20.5 |

| Product | 2-Methyl-4-piperidinone | -12.3 |

This table is for illustrative purposes and does not represent experimental data.

By analyzing these energy values, chemists can predict the rate-determining step of the reaction (in this hypothetical case, the dehydration step with the highest energy barrier) and explore how modifications to the reactants or reaction conditions could lower this barrier, potentially improving the reaction yield and efficiency. researchgate.net

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical investigations, often employing methods like Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules and the energetic changes that occur during a reaction. These methods are used to calculate molecular properties such as orbital energies, charge distributions, and bond orders, which are fundamental to understanding chemical reactivity.

For this compound, quantum chemical calculations could be used to:

Analyze the Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting how the molecule will interact with other reagents. The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Determine Atomic Charges: Calculating the partial charges on each atom can reveal the most electron-rich and electron-poor centers, further guiding the prediction of reaction sites.

Model Reaction Energetics: Quantum chemistry can provide accurate calculations of the energies of reactants, products, and transition states, corroborating the findings from in silico pathway modeling with a higher level of theory.

Hypothetical Quantum Chemical Data for 2-Methyl-4-piperidinone

The following table presents a hypothetical summary of quantum chemical data that could be calculated for 2-methyl-4-piperidinone.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Calculated Charge on Carbonyl Carbon | +0.45 e | Suggests this carbon is a primary site for nucleophilic attack. |

| Calculated Charge on Nitrogen | -0.30 e | Suggests the nitrogen atom is a primary site for electrophilic attack or protonation. |

This table is for illustrative purposes and does not represent experimental data.

These computational approaches are powerful tools in modern chemical research. While specific studies on this compound are not readily found, the principles of in silico modeling and quantum chemistry are broadly applicable and would be essential for a detailed understanding of its chemical behavior. nih.govresearchgate.net

Role of 2 Methyl 4 Piperidinone Acetate As a Key Synthetic Intermediate

Construction of Complex Piperidine-Containing Alkaloids and Natural Product Analogues

The piperidine (B6355638) ring is a core structural feature of many alkaloids, a class of naturally occurring compounds with significant physiological activity. oup.com While direct syntheses of specific complex alkaloids starting explicitly from 2-methyl-4-piperidinone acetate (B1210297) are not extensively detailed in readily available literature, the strategic use of substituted 4-piperidones in alkaloid synthesis is a well-established methodology. wikipedia.org For instance, 4-piperidone (B1582916) derivatives are crucial intermediates in the synthesis of various alkaloid families. oup.com

The general strategy involves leveraging the reactivity of the 4-piperidone scaffold. The carbonyl group can undergo nucleophilic additions, and the adjacent α-carbons can be functionalized through enolate chemistry. rsc.org This allows for the introduction of various side chains and the construction of polycyclic systems characteristic of many alkaloids. For example, alkylation at the 3-position of a 4-piperidone is a key step in creating intermediates for analogues of the alkaloid tecomanine. rsc.org

The synthesis of solenopsins, a group of 2,6-dialkyl-substituted piperidine alkaloids found in fire ant venom, highlights the utility of building blocks that can generate the piperidine core. oup.com While their biosynthesis follows a polyketide pathway, laboratory syntheses can employ piperidone-based strategies. The synthesis of 2,6-diaryl-3-methyl-4-piperidones through a Mannich reaction of ethyl methyl ketone, aromatic aldehydes, and ammonium (B1175870) acetate demonstrates a direct route to highly substituted piperidone cores that are precursors to potential bioactive molecules. nih.gov

Furthermore, the synthesis of madangamine alkaloids, which are complex pentacyclic marine alkaloids, has been approached using strategies that involve the construction of piperidine rings. mdpi.com Although these syntheses may start from different precursors, the logic of building up complexity from a piperidine or piperidone-like structure is a recurring theme. The enantiopure oxazolopiperidone lactam has been used as a starting point, showcasing the importance of chiral piperidine building blocks in achieving the total synthesis of complex natural products. mdpi.com

The following table summarizes representative piperidine alkaloids and the general synthetic utility of the 4-piperidone core.

| Alkaloid Family/Analogue | Precursor Type | Synthetic Transformation Example | Reference |

| Tecomanine Analogues | 1-Substituted-4-piperidones | Alkylation at the 3-position | rsc.org |

| Solenopsins | 2,6-Disubstituted Piperidines | Mannich reaction to form piperidone core | oup.comnih.gov |

| Madangamines | Enantiopure Oxazolopiperidone | Stereoselective conjugate addition | mdpi.com |

| Ervitsine | 3-Piperidone derivatives | Gramine alkylation | acs.org |

Scaffold for Heterocyclic Ring Systems Beyond Piperidones

The 4-piperidone ring is a versatile scaffold that can be elaborated into a variety of other heterocyclic systems, including spirocyclic and fused-ring structures. The reactivity of the carbonyl group and the ring nitrogens allows for annulation reactions to build additional rings onto the piperidine core.

Spiro-heterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their three-dimensional structures. whiterose.ac.uk 4-Piperidones are excellent starting materials for the synthesis of spiropiperidines. For example, the reaction of 1-methyl-4-piperidone (B142233) with aromatic aldehydes and subsequent cycloaddition with an azomethine ylide can yield spiro-heterocycles with potential antimycobacterial activity. nih.gov

A common strategy for forming spirocycles involves reactions at the C4 carbonyl of the piperidone. For instance, condensation of N-Boc-4-piperidone with KCN and (NH4)2CO3 can produce a spirocyclic hydantoin, which has been investigated for antimalarial properties. whiterose.ac.uk Similarly, a Strecker reaction involving 1-benzyl piperidin-4-one, aniline, and trimethylsilyl (B98337) cyanide, followed by hydration and condensation, can lead to the formation of a spirocyclic imidazolinone. nih.gov

Fused ring systems can also be accessed from 4-piperidone precursors. Alkylation of 1-substituted-4-piperidones with reagents like chloroacetone (B47974) can introduce a side chain that, upon cyclization, forms a fused ring system. For example, 3-acetonyl-1-benzyl-5-methyl-4-piperidone has been cyclized to a hexahydropyrindin-6-one, an analogue of the alkaloid tecomanine. rsc.org Rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides represents a modern approach to constructing fused N-heterocycles. rsc.org

The table below illustrates the synthesis of various spiro and fused heterocycles from 4-piperidone derivatives.

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| 1-Methyl-4-piperidone | Aromatic aldehyde, Isatin, Sarcosine | Spiro[indoline-3,3'-piperidine] | nih.gov |

| N-Boc-4-piperidone | KCN, (NH4)2CO3 | Spirohydantoin | whiterose.ac.uk |

| 1-Benzyl-4-piperidone | Aniline, TMSCN, DMFDMA | Spirocyclic imidazolinone | nih.gov |

| 3-Acetonyl-1-benzyl-5-methyl-4-piperidone | Base-catalyzed cyclization | Hexahydropyrindin-6-one | rsc.org |

| N-Phenyl piperidone | - | Spirocyclic chromanone | whiterose.ac.uk |

Bridged piperidines are conformationally restricted analogues of simple piperidines and are valuable tools in medicinal chemistry for probing receptor binding sites. nih.gov The introduction of a bridge can lock the piperidine ring into a specific conformation, which can lead to enhanced biological activity and selectivity. While direct examples starting from 2-methyl-4-piperidinone acetate are scarce, the general principle of modifying a piperidine ring to create a bridged system is well-documented.

Systematic chemical approaches have been used to modify the piperidine ring with one- or two-carbon bridges for conformational control. nih.gov These modifications can lead to structures like 2-azanorbornanes and nortropanes. nih.gov Such bridged systems are present in various biologically active natural products, including morphine and scopolamine. nih.gov

Precursor in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study biological systems. The piperidine scaffold is a common feature in many clinically used drugs and, therefore, is an important starting point for the development of new chemical probes. kcl.ac.uk 2-Substituted-4-piperidones are valuable building blocks for creating libraries of compounds for screening and for developing analogues of existing drugs to study structure-activity relationships (SAR).

A notable example is the use of 2-substituted 4-piperidones in the synthesis of analogues of donepezil (B133215), a drug used to treat Alzheimer's disease. kcl.ac.uk By introducing substituents at the 2-position of the piperidone ring, researchers can explore how stereochemistry affects the drug's inhibitory activity on acetylcholinesterase. This approach allows for the development of new chemical probes to better understand the binding pocket of the enzyme.

The synthesis of these analogues often involves the conversion of the 2-substituted-4-piperidone into a 4-formyl piperidine intermediate, which is then used in subsequent steps to build the final donepezil analogue. kcl.ac.uk The development of potent and selective GPR119 agonists for the treatment of type 2 diabetes has also utilized spiro[chromane-2,4'-piperidine] intermediates, highlighting the importance of piperidine-based scaffolds in modern drug discovery. clockss.org

The following table provides examples of how 4-piperidone derivatives are used to create scaffolds for chemical probe and drug development.

| Target/Application | Piperidone-Derived Scaffold | Synthetic Approach | Reference |

| Alzheimer's Disease (Donepezil Analogues) | 2-Substituted Piperidines | Aza-Michael cyclization to form 4-piperidone, followed by conversion to 4-formylpiperidine and further elaboration. | kcl.ac.uk |

| Type 2 Diabetes (GPR119 Agonists) | Spiro[chromane-2,4'-piperidine] | Construction of the spirocycle from a piperidine precursor. | clockss.org |

| Antimalarial Agents | Spirohydantoins | Condensation of N-Boc-4-piperidone with KCN and (NH4)2CO3. | whiterose.ac.uk |

| Hematological Cancers (IKZF1/2/3 Degraders) | Substituted Piperidines | Modification of the piperidine ring in immunomodulatory drugs (IMiDs). | acs.org |

Future Directions and Research Challenges in 2 Methyl 4 Piperidinone Acetate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted piperidones has traditionally relied on methods like the Mannich reaction and the Dieckmann condensation. chemrevlett.comdtic.mil While effective, these classic approaches often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and hazardous reagents, and the generation of significant waste, which are misaligned with the principles of green chemistry. nih.govfigshare.com A significant future direction lies in the development of more atom-economical, energy-efficient, and environmentally benign synthetic routes to 2-methyl-4-piperidinone and its derivatives.

A promising avenue is the expanded use of catalytic methods. For instance, the use of solid acid catalysts or metal-organic frameworks could replace traditional homogeneous catalysts, simplifying purification and enabling catalyst recycling. google.com Furthermore, flow chemistry presents an opportunity for the safer and more scalable production of piperidone derivatives, offering precise control over reaction parameters and minimizing the risks associated with handling reactive intermediates. researchgate.net Biocatalysis, particularly the use of transaminases for the asymmetric synthesis of chiral piperidones, has shown considerable promise and warrants further exploration for the synthesis of enantiopure 2-methyl-4-piperidinone. acs.org

| Synthetic Approach | Advantages | Research Challenges |

| Catalytic Methods | Higher efficiency, selectivity, and potential for catalyst recycling. google.com | Catalyst deactivation, leaching, and the need for catalyst regeneration. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. researchgate.net | Initial setup costs and the need for specialized equipment. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, and environmentally friendly. acs.org | Enzyme stability, substrate scope limitations, and product inhibition. |

| Multicomponent Reactions | High atom economy, operational simplicity, and rapid generation of molecular complexity. ajchem-a.com | Control of stereoselectivity and the potential for side product formation. |

Exploration of Novel Reactivity Patterns and Transformations

The 2-methyl-4-piperidinone scaffold possesses multiple reactive sites, including the ketone, the secondary amine, and the enolizable alpha-protons, making it a versatile building block for further chemical transformations. A key research challenge is to move beyond established reactions and explore novel reactivity patterns. This includes the development of new C-H functionalization strategies to introduce substituents at various positions on the piperidine (B6355638) ring with high regioselectivity and stereoselectivity. nih.gov

Furthermore, the development of novel cycloaddition reactions involving the enone moiety of 2-methyl-4-piperidinone derivatives could open up new avenues for the synthesis of complex polycyclic systems. acs.org The unique electronic properties of the piperidone ring could also be harnessed in photoredox catalysis to enable previously inaccessible transformations. Investigating the reactivity of the acetate (B1210297) salt form of 2-methyl-4-piperidinone, particularly how the counterion influences reactivity and selectivity, is another underexplored area that could yield valuable insights. The use of piperidones in the synthesis of high-molecular-weight polymers is also an emerging field with potential applications in materials science. rsc.org

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Many reactions involving 2-methyl-4-piperidinone likely proceed through transient intermediates and transition states that are difficult to detect and characterize using conventional analytical techniques. A significant future challenge is the application of advanced spectroscopic and computational methods to elucidate these fleeting species.

Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, coupled with stopped-flow kinetics, can provide real-time information about the species present in a reacting mixture. The use of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can help in the identification of reaction intermediates. Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model reaction pathways, predict the structures of transition states, and rationalize observed selectivities. This detailed mechanistic understanding will be invaluable for the rational design of more efficient and selective synthetic processes.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organic synthesis. acs.org For the chemistry of 2-methyl-4-piperidinone, these computational tools offer exciting possibilities for accelerating the discovery of new reactions and optimizing existing ones. A major challenge in this area is the development of robust predictive models that can accurately forecast reaction outcomes, including yield, selectivity, and the ideal reaction conditions.

| AI/ML Application | Potential Impact on 2-Methyl-4-piperidinone Chemistry |

| Reaction Outcome Prediction | Accurate prediction of yields and selectivities, reducing the need for extensive experimental optimization. |

| Retrosynthetic Analysis | Generation of novel and efficient synthetic routes to complex molecules containing the piperidone core. acs.org |

| De Novo Design | Design of new 2-methyl-4-piperidinone derivatives with desired properties. |

| Automated Synthesis | Integration with robotic platforms to enable high-throughput synthesis and optimization of reaction conditions. |

Unexplored Stereochemical Aspects and Chiral Pool Applications

The presence of a stereocenter at the 2-position of 2-methyl-4-piperidinone introduces the element of chirality, which is of paramount importance in medicinal chemistry. While some methods for the asymmetric synthesis of substituted piperidones exist, there remain significant challenges and opportunities in this area. rsc.orgosti.gov A key future direction is the development of more general and efficient methods for the stereoselective synthesis of all possible stereoisomers of 2-methyl-4-piperidinone derivatives.